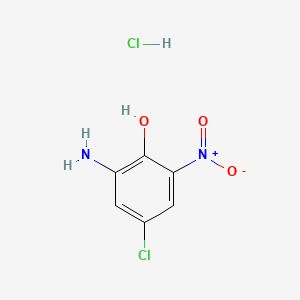

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-chloro-6-nitrophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3.ClH/c7-3-1-4(8)6(10)5(2-3)9(11)12;/h1-2,10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDPPSSSVZVKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070636 | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67815-68-3 | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67815-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067815683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloro-6-nitrophenol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride, also known as 2-amino-6-chloro-4-nitrophenol hydrochloride, is a compound that has garnered attention for its biological activities, particularly in the context of toxicity and mutagenicity. This article explores the compound's biological activity based on various studies and findings.

- Molecular Formula : CHClNO·HCl

- CAS Number : 95-77-0

- Molecular Weight : 195.06 g/mol

Biological Activity Overview

The biological activity of 2-amino-4-chloro-6-nitrophenol has been investigated through various assays that assess its mutagenic potential, skin sensitization, and toxicological effects.

Mutagenicity

Studies have demonstrated that 2-amino-4-chloro-6-nitrophenol exhibits mutagenic properties under certain conditions:

- Ames Test : The compound was tested for mutagenicity using the Ames test, where it showed no mutagenic effects in the absence or presence of metabolic activation at concentrations up to 5000 µg/plate .

- Mouse Lymphoma Assay : In this assay, it was also found to be non-mutagenic at concentrations ≤960 µg/ml, although it indicated potential genotoxicity in cultured human peripheral blood lymphocytes with metabolic activation at concentrations ≥1100 µg/ml .

Skin Sensitization

The skin sensitization potential of the compound was assessed using local lymph node assays in mice:

- EC3 Values : The estimated concentration of the compound necessary to induce a threefold increase in lymph node cell proliferative activity (EC3 value) was calculated at 6.85% when dissolved in DMSO and at 0.68% when using a water/acetone/olive oil vehicle. These values classify it as a moderate skin sensitizer .

Toxicological Studies

Toxicological evaluations have revealed significant findings regarding the effects of this compound on various biological systems:

- Chronic Bioassays : In chronic studies involving rats, exposure to 2-amino-4-chloro-6-nitrophenol resulted in:

- Acute Toxicity : In acute toxicity studies, oral administration led to significant changes in body weight and organ pathology:

Case Studies and Research Findings

Several case studies have highlighted the biological implications of exposure to 2-amino-4-chloro-6-nitrophenol:

Scientific Research Applications

Applications in Cosmetics

Hair Dyes:

Phenol, 2-amino-4-chloro-6-nitro-, monohydrochloride is primarily utilized as a hair dye ingredient. It functions effectively as a colorant due to its ability to form stable bonds with keratin in hair fibers. Studies indicate that it can be safely used in hair dye formulations at concentrations up to 2.0% .

Skin Sensitization Studies:

Safety assessments have shown that this compound has the potential to induce skin sensitization. In a local lymph node assay conducted on mice, it was classified as a moderate sensitizer with varying EC3 values depending on the solvent used .

Pharmaceutical Research

Toxicological Studies:

Research has indicated that exposure to high doses of this compound can lead to significant health risks. In long-term studies with Fischer 344 rats, the compound was associated with an increased incidence of squamous cell papilloma and carcinoma in the forestomach . These findings highlight the need for careful consideration of dosage in pharmaceutical applications.

Mutagenicity Assessments:

The mutagenicity of this compound has been evaluated using bacterial gene mutation assays. Results indicated that it has the potential to induce mutations under certain conditions, necessitating further investigation into its safety profile for therapeutic use .

Environmental Impact Studies

Phenol derivatives, including 2-amino-4-chloro-6-nitrophenol, have been studied for their environmental persistence and toxicity. Research shows that these compounds can accumulate in biological systems, raising concerns about their ecological impact and potential bioaccumulation in food chains .

Case Studies and Research Findings

Preparation Methods

Starting Material and Initial Acylation

- Raw Material: 2-amino-4-chlorophenol

- Reaction: Acylation using acetic anhydride

- Product: 2-acetamido-4-chlorophenol

This step introduces an acetyl protecting group on the amino functionality to facilitate subsequent ring closure and nitration steps while minimizing side reactions.

Cyclization (Loop Closure)

- Reagents: Dehydrating agent (e.g., phosphorus oxychloride or similar)

- Reaction: Intramolecular cyclization of 2-acetamido-4-chlorophenol to form 5-chloro-2-methylbenzoxazole

This cyclization forms a benzoxazole ring system, which is a crucial intermediate for regioselective nitration.

Nitration

- Reagents: Mixed acid nitration using concentrated nitric acid (80-90% concentration recommended)

- Product: 5-chloro-2-methyl-6-nitrobenzoxazole

The nitration introduces the nitro group at the 6-position on the benzoxazole ring. The use of highly concentrated nitric acid ensures high nitration efficiency and selectivity.

Alkaline Hydrolysis and Acidification

- Process: Hydrolysis under alkaline conditions followed by acidification with concentrated hydrochloric acid

- Final Product: this compound

This step breaks the benzoxazole ring to regenerate the aminophenol structure now bearing the nitro and chloro substituents, and converts it into its monohydrochloride salt form for stability and usability.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Acylation | Room temperature, acetic anhydride | Protects amino group, prevents side reactions |

| Cyclization | Elevated temperature, dehydrating agent | Facilitates ring closure, requires dry conditions |

| Nitration | 80-90% concentrated nitric acid, controlled temperature | Ensures selective nitration at desired position |

| Hydrolysis/Acidification | Alkaline hydrolysis followed by HCl acidification | Converts intermediate to final product, controls pH |

Alternative and Related Methods

While the above method is the most documented for closely related compounds (e.g., 2-amino-4-chloro-5-nitrophenol), similar nitration and hydrolysis strategies are used industrially for related aminophenol derivatives. For example, nitration of 2-amino-6-chlorophenol with nitric acid under controlled conditions is a common route to obtain the nitro-substituted product, with careful temperature and solvent control to maximize yield and purity.

Purification and Yield Considerations

- The final product is typically isolated as a hydrochloride salt by acidification with concentrated hydrochloric acid.

- Purity is confirmed by melting point analysis, spectroscopic methods (FT-IR, UV-Vis), and chromatographic techniques (HPLC).

- Yields are optimized by controlling nitration temperature and acid concentrations, avoiding over-nitration or decomposition.

- Industrial methods emphasize minimizing irritability and enhancing color fixation properties for dye applications.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product | Key Outcome |

|---|---|---|---|---|---|

| 1 | Acylation | 2-amino-4-chlorophenol | Acetic anhydride, room temp | 2-acetamido-4-chlorophenol | Amino group protection |

| 2 | Cyclization | 2-acetamido-4-chlorophenol | Dehydrating agent, heat | 5-chloro-2-methylbenzoxazole | Ring closure |

| 3 | Nitration | 5-chloro-2-methylbenzoxazole | 80-90% HNO₃, controlled temp | 5-chloro-2-methyl-6-nitrobenzoxazole | Nitro group introduction |

| 4 | Hydrolysis & Acidification | 5-chloro-2-methyl-6-nitrobenzoxazole | Alkaline hydrolysis, then HCl acidification | This compound | Final product formation |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of 2-amino-4-chloro-6-nitrophenol monohydrochloride?

- Answer: Nuclear Magnetic Resonance (¹H NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, aromatic proton environments in similar chlorinated nitroaromatics are typically observed in the δ 7.5–8.5 ppm range in ¹H NMR, while HRMS provides exact mass confirmation (e.g., m/z calculated vs. observed deviations < 2 ppm) . Infrared (IR) spectroscopy can also validate functional groups like -NH₂ and -NO₂ through characteristic absorption bands .

Q. How can researchers assess the purity of 2-amino-4-chloro-6-nitrophenol monohydrochloride in synthetic batches?

- Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity analysis. Elemental analysis (C, H, N, Cl) should align with theoretical values (±0.3% tolerance). Melting point determination (e.g., sharp range within 1–2°C) and thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane) further corroborate purity .

Q. What are the stability considerations for handling this compound in aqueous solutions?

- Answer: The monohydrochloride form enhances solubility but may hydrolyze under extreme pH or elevated temperatures. Stability studies should include pH-dependent degradation kinetics (e.g., UV-Vis monitoring at λ_max ≈ 300–400 nm for nitroaromatics) and storage recommendations (e.g., desiccated, 4°C) .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved during structure elucidation?

- Answer: Cross-validation using SHELXL for X-ray refinement (e.g., resolving positional disorder or hydrogen bonding networks) alongside spectroscopic data (¹H NMR, HRMS) is critical. For example, SHELX can resolve ambiguities in nitro-group orientation or chloride counterion placement, which may conflict with solution-state NMR observations .

Q. What experimental strategies optimize the recrystallization of 2-amino-4-chloro-6-nitrophenol monohydrochloride for single-crystal X-ray diffraction?

- Answer: Slow evaporation from polar aprotic solvents (e.g., dimethyl sulfoxide or methanol/water mixtures) at controlled temperatures (20–25°C) promotes crystal growth. Inclusion of anti-solvents (e.g., diethyl ether) in vapor diffusion setups can further enhance crystal quality. SHELXD or SHELXE may assist in phase determination for challenging datasets .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state properties of this compound?

- Answer: Hydrogen bonding between the -NH₂ group and chloride counterions, combined with π-stacking of aromatic rings, dictates crystallinity and thermal stability. Differential Scanning Calorimetry (DSC) and Hirshfeld surface analysis (via CrystalExplorer) quantify these interactions .

Data Analysis and Contradictions

Q. What computational methods support the interpretation of conflicting vibrational spectroscopy data for this compound?

- Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can predict IR/Raman spectra for comparison with experimental data. Discrepancies in -NO₂ symmetric/asymmetric stretching modes (≈1350–1550 cm⁻¹) may arise from crystal packing effects or protonation states, requiring multivariate analysis (e.g., Principal Component Analysis) .

Q. How should researchers address discrepancies in elemental analysis results for nitrogen and chlorine content?

- Answer: Verify sample dryness (e.g., thermogravimetric analysis) to exclude hydration errors. Combustion analysis for nitrogen and potentiometric titration for chloride ions (e.g., AgNO₃ titration) provide complementary data. Cross-check with inductively coupled plasma mass spectrometry (ICP-MS) for trace impurities .

Methodological Notes

- Synthesis Gaps: While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous chlorinated nitroaromatics (e.g., ) suggest nitration/chlorination sequences followed by hydrochloride salt formation.

- CAS RN Caution: lists a similar compound (CAS RN 62625-14-3) with inverted substituent positions; verify structural identity via orthogonal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.